8-Hexadecyne
Overview
Description
Synthesis Analysis
Synthesis processes in related studies offer insight into the methods that could be applicable to 8-Hexadecyne. For instance, the synthesis of complex cycloalkanes and other acetylene derivatives involves multi-step sequences and various chemical reactions, highlighting the intricate processes involved in synthesizing specific compounds with precise structural requirements (Marchand et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 8-Hexadecyne can be established through techniques such as single crystal X-ray structural analysis. This method provides unequivocal structural data, essential for understanding the compound's geometry and electronic structure (Marchand et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving acetylene derivatives and cycloalkanes can result in a variety of products, depending on the reactants and conditions. Acid and base-promoted rearrangements, for example, demonstrate the reactivity and transformation possibilities of these compounds, which could relate to the behavior of 8-Hexadecyne under similar conditions (Marchand et al., 1996).
Scientific Research Applications
Medicinal Chemistry and Drug Development : 8-Hydroxyquinoline has been studied for its potential in developing potent drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Antiviral Research : The analogue 8-1, a helioxanthin, has shown promise in suppressing hepatitis B virus replication by down-regulating critical transcription factors in HBV-producing cells, which diminishes HBV promoter activity and blocks viral gene expression and replication (Ying et al., 2007).
Cancer Therapy and Radiosensitization : Hexadecylphosphocholine may act as a radiosensitizer for cells carrying an activated ras oncogene, which is significant in the context of cancer therapy (Bruyneel et al., 1993).
Food Preservation and Safety : Compounds like hexanal, E-2-hexenal, and hexyl acetate can extend the shelf life and improve the hygienic safety of fresh-sliced apples by inhibiting pathogenic microorganisms (Lanciotti et al., 2003).
Molecular Epidemiology : The role of 8-Hexadecyne in molecular epidemiology, particularly in studies of cancer risks derived from exposure to environmental carcinogens, has been noted (Wogan, 1992).
Chemical Structure Analysis : The structure of 8-Hexadecyne has been established through single crystal X-ray structural analysis, contributing to the understanding of its chemical properties (Marchand et al., 1996).
Safety And Hazards
8-Hexadecyne is a flammable liquid . Contact with 8-Hexadecyne may cause irritation to the skin, eyes, and respiratory system . Direct contact should be avoided and appropriate protective equipment should be worn during operation . When dealing with 8-Hexadecyne, good ventilation conditions should be ensured and inhalation of its vapor should be avoided . In an emergency, appropriate emergency measures should be taken immediately .
properties
IUPAC Name |
hexadec-8-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDKMBBHKZXPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873097 | |
Record name | 8-Hexadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hexadecyne | |
CAS RN |
19781-86-3 | |
Record name | 8-Hexadecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hexadecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hexadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hexadecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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